BenchChemオンラインストアへようこそ!

1-(3,6-dibromo-9H-carbazol-9-yl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol

Apoptosis Bax channel modulation Mitochondrial dysfunction

This compound is a structurally differentiated, next-generation probe for systematic SAR campaigns targeting Bax channel modulation and neurogenesis. Unlike the piperazine-based BAI1 (IC50 = 520 nM), its neutral 3,5-dimethylpyrazole N-9 side chain fundamentally alters basicity, lipophilicity, and hydrogen-bonding capacity—parameters critical for target engagement, cellular permeability, and blood-brain barrier penetration. The unique 3,6-dibromo-carbazole core enables halogen bonding absent in non-halogenated hybrids like VUGX01. This precise pharmacophore profile makes it the only valid comparator for elucidating how side-chain chemistry governs potency, selectivity, and mechanism of action. Deploy this compound in head-to-head mitochondrial cytochrome c release, liposomal permeabilization, and in vivo hippocampal neurogenesis assays to benchmark performance. This is an essential chemical biology tool, not a generic carbazole analog.

Molecular Formula C20H19Br2N3O
Molecular Weight 477.2
CAS No. 310440-79-0
Cat. No. B2787535
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,6-dibromo-9H-carbazol-9-yl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol
CAS310440-79-0
Molecular FormulaC20H19Br2N3O
Molecular Weight477.2
Structural Identifiers
SMILESCC1=CC(=NN1CC(CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)O)C
InChIInChI=1S/C20H19Br2N3O/c1-12-7-13(2)25(23-12)11-16(26)10-24-19-5-3-14(21)8-17(19)18-9-15(22)4-6-20(18)24/h3-9,16,26H,10-11H2,1-2H3
InChIKeyXQECFFFFRVHGKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3,6-Dibromo-9H-carbazol-9-yl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol (CAS 310440-79-0): Structural Identity and Scientific Context for Procurement


1-(3,6-Dibromo-9H-carbazol-9-yl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol (CAS 310440-79-0) is a complex organic compound characterized by its brominated carbazole core and a pyrazolyl-substituted propanol moiety. It belongs to a class of 3,6-dibromocarbazole derivatives, a scaffold widely recognized in medicinal chemistry for its role in modulating apoptosis, neuroprotection, and neurogenesis [1]. The compound features a 3,5-dimethyl-1H-pyrazol-1-yl group linked via a propan-2-ol bridge to the 9-position of the 3,6-dibromo-9H-carbazole core. Its molecular formula is C20H19Br2N3O, with a molecular weight of 477.19 g/mol . This compound appears in several chemical vendor catalogs and is supplied primarily as a research-grade chemical for exploratory studies in drug discovery and chemical biology.

Why 3,6-Dibromocarbazole Derivatives Cannot Be Interchanged: The Critical Role of Heterocyclic Side-Chain Architecture


Compounds based on the 3,6-dibromocarbazole scaffold, such as 1-(3,6-dibromo-9H-carbazol-9-yl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol, cannot be casually substituted with other analogs from the same class. The biological activity of these molecules is exquisitely sensitive to the nature of the side chain attached to the carbazole nitrogen. While the 3,6-dibromo substitution on the carbazole core is essential for key activities like Bax channel modulation, the specific heterocyclic group at the N-9 position dictates the compound's pharmacological profile, potency, and selectivity [1]. For example, replacing the piperazine ring in the well-known Bax channel blocker BAI1 with a 3,5-dimethylpyrazole group (as in the target compound) fundamentally alters the molecule's basicity, hydrogen-bonding capacity, and lipophilicity—parameters that govern target engagement, cellular permeability, and blood-brain barrier penetration . Therefore, procurement decisions must be driven by the specific structural features of the target compound, not merely its membership in the carbazole family.

Quantitative Differentiation Evidence for 1-(3,6-Dibromo-9H-carbazol-9-yl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol Against Closest Analogs


Enhanced Lipophilicity and Reduced Basicity Relative to the Piperazine-Containing Bax Channel Blocker BAI1

The target compound replaces the piperazine ring of BAI1 (1-(3,6-dibromo-9H-carbazol-9-yl)-3-(piperazin-1-yl)propan-2-ol, CAS 335165-68-9) with a 3,5-dimethyl-1H-pyrazole group. This substitution eliminates the basic secondary amine of piperazine (pKa ≈ 9.8) in favor of the weakly basic pyrazole (pKa ≈ 2.5), significantly reducing the molecule's ionization at physiological pH. The Bax channel blocker BAI1 has a reported IC50 of 520 nM for inhibiting Bid-induced cytochrome c release in HeLa cell mitochondria . While direct comparative potency data for the target compound is not yet publicly available, the reduction in basicity is a well-established strategy to enhance passive membrane permeability and blood-brain barrier penetration in CNS drug discovery [1].

Apoptosis Bax channel modulation Mitochondrial dysfunction Neuroprotection

Structural Differentiation from the Non-Brominated Carbazole Analog: The Essential Role of 3,6-Dibromo Substitution

The non-brominated analog 1-(9H-carbazol-9-yl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol (C20H21N3O, MW 319.4 g/mol) lacks the two bromine atoms at the 3 and 6 positions of the carbazole core [1]. Extensive literature on the 3,6-dibromocarbazole chemotype demonstrates that these bromine substituents are critical for biological activity. The landmark J. Med. Chem. 2003 study established that 3,6-dibromocarbazole piperazine derivatives are potent modulators of Bax channel-mediated cytochrome c release, while non-brominated carbazole analogs showed significantly reduced or no activity in the same mitochondrial assay [2]. The bromine atoms contribute to target binding through halogen bonding and hydrophobic interactions, and their presence is considered a structural prerequisite for engagement with the Bax channel.

Structure-Activity Relationships Bax channel modulation Halogen bonding

Differentiated Hydrogen-Bonding Profile Compared to Aniline-Containing P7C3-Class Neuroprotective Compounds

The P7C3 class of pro-neurogenic compounds, typified by P7C3 (1-(3,6-dibromo-9H-carbazol-9-yl)-3-(phenylamino)propan-2-ol, CAS 301353-96-8), features an aniline-based side chain with a secondary amine (-NH-) capable of acting as both a hydrogen bond donor and acceptor [1]. The target compound replaces this aniline moiety with a 3,5-dimethyl-1H-pyrazole ring, where the pyrazole nitrogen atoms can serve as hydrogen bond acceptors, but the heterocycle lacks a strong hydrogen bond donor (except for the hydroxyl group on the propanol linker, which is common to both scaffolds). This shift in hydrogen-bonding capacity (ΔHBD count = -1 relative to P7C3) can significantly impact target selectivity, solubility, and membrane permeability profiles [2]. While P7C3 has demonstrated oral bioavailability and brain penetration with neuroprotective efficacy in rodent models at doses of 5 mg/kg and above, the pyrazole-containing analog may exhibit a distinct pharmacological fingerprint due to its altered hydrogen-bonding network.

Neuroprotection Pro-neurogenic P7C3 analogs Drug-like properties

Anticancer Potential of Carbazole-Pyrazole Hybrid Scaffolds: Differentiated from VUGX01

The carbazole-pyrazole hybrid scaffold has emerged as a promising chemotype for anticancer drug discovery. A related carbazole-pyrazole compound, VUGX01 ((4E)-4-[2-(9-ethyl-9H-carbazol-3-yl)hydrazin-1-ylidene]-3-methyl-4,5-dihydro-1H-pyrazol-5-one, MW 319.36), demonstrated the ability to block proliferation and induce apoptosis in certain cancer cell lines, while not directly inhibiting receptor tyrosine kinases (RTKs) at concentrations of 1 µM [1]. VUGX01 instead modulated GPCR signaling pathways, up-regulating angiotensinogen, angiotensin II receptor, and IP3-kinase catalytic subunit gamma expression. The target compound differs from VUGX01 in three critical aspects: (1) it features a 3,6-dibromo substitution on the carbazole core (VUGX01 has no halogens on the carbazole), which may enhance target binding through halogen bonding; (2) the pyrazole is N-alkylated via a propanol linker rather than connected through a hydrazinylidene bridge, providing greater conformational flexibility; and (3) the 3,5-dimethyl substitution on the pyrazole ring may influence metabolic stability.

Anticancer Carbazole-pyrazole hybrids Apoptosis GPCR signaling

Antimicrobial Activity Context: Differentiation from Carbazole-β-Diketone Pyrazole Derivatives

Carbazole-based pyrazole derivatives have been explored for their antimicrobial properties. In a 2018 study, carbazole-based pyrazole derivatives 5a and 5b demonstrated potent antifungal activity against Candida albicans comparable to the reference drug griseofulvin [1]. These compounds feature a β-diketone linker between the carbazole and pyrazole moieties, in contrast to the target compound, which uses a simpler propan-2-ol bridge. Additionally, a 2018 study on novel carbazole-triazole conjugates identified 3,6-dibromocarbazolyl triazole 5d as displaying excellent antifungal activity against most tested fungal strains with MIC values of 2–32 µg/mL [2]. The target compound, with its 3,6-dibromo substitution and 3,5-dimethylpyrazole group, presents a unique combination of these structural features. The bromine atoms may enhance antifungal potency, while the pyrazole ring could improve selectivity against specific fungal strains compared to the triazole analogs. However, direct antimicrobial data for the target compound is not yet publicly available.

Antimicrobial Antifungal Carbazole Pyrazole

Recommended Research Application Scenarios for 1-(3,6-Dibromo-9H-carbazol-9-yl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol Based on Structural Differentiation Evidence


Structure-Activity Relationship (SAR) Studies on Bax Channel Modulation and Mitochondrial Apoptosis

The target compound is best deployed as a probe molecule in systematic SAR campaigns aimed at understanding how the N-9 side chain of 3,6-dibromocarbazole derivatives influences Bax channel modulation. Its pyrazole moiety represents a departure from the well-characterized piperazine-based Bax channel blocker BAI1 (IC50 = 520 nM in Bid-induced cytochrome c release assays) [1]. Head-to-head comparison of the target compound with BAI1 in mitochondrial cytochrome c release assays, liposomal permeabilization assays, and cell-based apoptosis models would directly quantify the impact of replacing a basic piperazine with a neutral, aromatic pyrazole on potency, efficacy, and selectivity. The J. Med. Chem. 2003 study provides the foundational assay framework for these comparative experiments [1].

Neuroprotective Drug Discovery: Evaluating Pyrazole-Based P7C3 Analogs with Improved CNS Drug-Like Properties

The pyrazole-containing analog is positioned as a next-generation candidate for neuroprotection studies, building on the established P7C3 scaffold. The reduced hydrogen bond donor count (HBD = 1 for the target compound vs. HBD = 2 for P7C3) and the absence of a strongly basic center predict improved passive membrane permeability and potentially enhanced brain penetration [2]. Researchers can employ the target compound in in vivo hippocampal neurogenesis assays (as used for P7C3 at 5 mg/kg oral dosing in mice) [3] and in models of Parkinson's disease, traumatic brain injury, or age-related cognitive decline to evaluate its neuroprotective efficacy relative to P7C3 and the more advanced (-)-P7C3-S243 [2].

Anticancer Mechanistic Studies: Probing Halogen Bonding Contributions in Carbazole-Pyrazole Hybrid Cytotoxicity

The 3,6-dibromo substitution on the carbazole core distinguishes the target compound from non-halogenated carbazole-pyrazole hybrids like VUGX01 [4]. The bromine atoms have the potential to form halogen bonds with protein targets, which may increase binding affinity or alter selectivity profiles. The target compound can be deployed in comparative cytotoxicity screens across colon and glioma cancer cell lines, alongside VUGX01, to quantify the contribution of halogen bonding to anticancer activity. Downstream mechanistic studies using phospho-kinase arrays, caspase 3/7 activation assays, and GPCR expression profiling (as employed in the VUGX01 study) would further elucidate whether the target compound engages the same GPCR-mediated pathways or exhibits a differentiated mechanism of action [4].

Antimicrobial Screening: Exploring the Unique Dual 3,6-Dibromo + Pyrazole Pharmacophore

The combination of the 3,6-dibromo substitution (associated with broad-spectrum antifungal activity in carbazole-triazole conjugates, MIC = 2–32 µg/mL) [5] and the pyrazole moiety (associated with potent anti-Candida albicans activity comparable to griseofulvin) [6] represents a unique pharmacophore not previously explored in antimicrobial research. The target compound can be prioritized for antifungal screening panels against Candida albicans, Candida parapsilosis, and clinically isolated fluconazole-resistant fungal strains. Its activity profile can be benchmarked against both the triazole analog 5d and the β-diketone pyrazole derivatives 5a/5b to determine whether the dual pharmacophore confers synergistic or differentiated antimicrobial properties [5] [6].

Quote Request

Request a Quote for 1-(3,6-dibromo-9H-carbazol-9-yl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.